molecular formula C11H19NO4 B599371 Methyl cis-3-(boc-amino)cyclobutanecarboxylate CAS No. 142733-63-9

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Cat. No.: B599371
CAS No.: 142733-63-9
M. Wt: 229.276
InChI Key: LJEVCFPGOOEUKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-3-(boc-amino)cyclobutanecarboxylate can be synthesized through a multi-step processThe reaction typically requires specific conditions such as controlled temperature and the use of catalysts to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated systems for precise control of reaction parameters, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-(boc-amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives .

Mechanism of Action

The mechanism of action of methyl cis-3-(boc-amino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-3-(amino)cyclobutanecarboxylate: Lacks the Boc protecting group, making it more reactive.

    Methyl trans-3-(boc-amino)cyclobutanecarboxylate: Differs in the stereochemistry of the cyclobutane ring.

    Methyl cis-3-(boc-amino)cyclopentanecarboxylate: Contains a five-membered ring instead of a four-membered ring.

Uniqueness

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a Boc-protected amino group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVCFPGOOEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-63-9, 1101173-77-6
Record name Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
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Record name Methyl trans-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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